molecular formula C6H9NO B1679885 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 4030-22-2

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B1679885
CAS RN: 4030-22-2
M. Wt: 111.14 g/mol
InChI Key: AYGIBSZRMXDJEG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the CAS Number: 4030-22-2 . It has a molecular weight of 111.14 and its IUPAC name is 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is represented by the linear formula C6H9NO . The InChI code for this compound is 1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one are not detailed in the search results, it’s known that this compound is a peroxide with a formyl group that can be used to produce polypyrrole . It has been shown experimentally to have an oxidation potential of about 1.6 V .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one include a molecular weight of 111.14 and an oxidation potential of about 1.6 V .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Techniques : Chiu et al. (1987) reported on the synthesis of 3H-pyrroles and methylenedihydropyrroles from 1,4-diketones and liquid ammonia, showcasing 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one as an intermediate in the Paal–Knorr 1H-pyrrole synthesis (Chiu et al., 1987).

  • Molecular Structure and Spectral Analyses : Singh et al. (2013) synthesized and characterized Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, providing insights into its molecular structure through various spectroscopic techniques (Singh et al., 2013).

Photochemistry and Reactivity

  • Photochemical Reactivity : Kitamura et al. (2005) explored the photochemical radical cyclization of γ, δ-unsaturated ketone oximes to synthesize 3,4-Dihydro-2H-pyrroles, indicating the potential of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one in photochemical applications (Kitamura et al., 2005).

Antimicrobial and Antifungal Properties

  • Antifungal Activity : Dabur et al. (2005) identified the antifungal properties of a compound related to 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, showing its effectiveness against various fungal species, hinting at potential pharmaceutical applications (Dabur et al., 2005).

  • the relevance of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one derivatives in developing new antimicrobial drugs (Bhosale et al., 2018).

Environmental and Green Chemistry

  • Green Chemistry Applications : Drop et al. (2017) utilized continuous flow ring-closing metathesis as an environmentally-friendly method to produce 2,5-Dihydro-1H-pyrrole-3-carboxylates, a class of compounds that includes 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, demonstrating its significance in sustainable chemical processes (Drop et al., 2017).

Computational Chemistry and Material Science

  • Computational Analysis : Singh et al. (2014) conducted a mixed experimental and DFT study on Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, highlighting the importance of computational methods in understanding the molecular properties of such compounds (Singh et al., 2014).

Safety And Hazards

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is classified as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,4-dimethyl-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGIBSZRMXDJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015869
Record name 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

CAS RN

4030-22-2
Record name 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
KV Nikitin, NP Andryukhova - Synthesis, 2001 - thieme-connect.com
5-Hydroxy-1, 5-dihydro-2H-pyrrol-2-ones were converted to 5-chloro-1, 5-dihydro-2H-pyrrol-2-ones 1a-d. These compounds are shown to be useful intermediates for the preparation of …
Number of citations: 3 www.thieme-connect.com
KV Nikitin, NP Andryukhova - Canadian Journal of Chemistry, 2000 - cdnsciencepub.com
5-Chloro-1,5-dihydro-2H-pyrrol-2-ones are easily alkylated at the 5-position by organomagnesium or organozinc compounds and diethyl sodiomalonate leading to corresponding 5-…
Number of citations: 13 cdnsciencepub.com
MB Yadav, KR Pandhade, NP Argade - ACS omega, 2019 - ACS Publications
Starting from methylmaleic anhydride, a facile total synthesis of pandalizine A alkaloid is described via the regioselective reduction of methylmaleimide and acid-catalyzed enolization of …
Number of citations: 5 pubs.acs.org
F Levrat - 2003 - folia.unifr.ch
The disappearance of Chls and emergence of the autumnal colors in the foliage of deciduous trees is one of the most manifest and fascinating natural phenomena. The Chls have a …
Number of citations: 4 folia.unifr.ch
KV Nikitin, NP Andryukhova - Mendeleev Communications, 2000 - pubs.rsc.org
Synthesis of N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides using the Ritter reaction Page 1 Mendeleev Communications Electronic Version, Issue 1, 2000 (pp. 1–42) Synthesis of N-(5…
Number of citations: 2 pubs.rsc.org
NJ Bennett, JC Prodger, G Pattenden - Tetrahedron, 2007 - Elsevier
A 5-exo-dig radical cyclisation of the bromoamide 34 derived from the enantiopure α-ethynyl substituted amino alcohol 31 led to a 2:1 mixture of β-C3 and α-C3 methyl epimers of the …
Number of citations: 43 www.sciencedirect.com
N Kaur, N Ahlawat, P Grewal… - Current Organic …, 2019 - ingentaconnect.com
The reactions involving the formation of CO bond using metal as a catalyst have emerged to be one of the most influential reactions for the synthesis of heterocycles in modern organic …
Number of citations: 8 www.ingentaconnect.com

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